N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

Sirtuin inhibition Positional isomer SAR Epigenetic probe differentiation

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide (molecular formula C20H17ClN2O3; MW 368.82 g/mol; calculated logP 4.578) is a fully synthetic small molecule belonging to the tetrahydrocarbazole carboxamide class. The compound features an 8-chloro-substituted 2,3,4,9-tetrahydro-1H-carbazole core coupled via an amide linkage to a 1,3-benzodioxole-5-carbonyl moiety.

Molecular Formula C20H17ClN2O3
Molecular Weight 368.8 g/mol
Cat. No. B12165659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide
Molecular FormulaC20H17ClN2O3
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H17ClN2O3/c21-14-5-1-3-12-13-4-2-6-15(19(13)23-18(12)14)22-20(24)11-7-8-16-17(9-11)26-10-25-16/h1,3,5,7-9,15,23H,2,4,6,10H2,(H,22,24)
InChIKeyHMENWYLMCIDLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide: Structural Identity, Class Affiliation, and Procurement Context


N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide (molecular formula C20H17ClN2O3; MW 368.82 g/mol; calculated logP 4.578) is a fully synthetic small molecule belonging to the tetrahydrocarbazole carboxamide class [1]. The compound features an 8-chloro-substituted 2,3,4,9-tetrahydro-1H-carbazole core coupled via an amide linkage to a 1,3-benzodioxole-5-carbonyl moiety. This architecture places it within a privileged scaffold family extensively explored in kinase inhibitor programs—most notably as Bruton's tyrosine kinase (Btk) and Tec family kinase inhibitors—as documented in Bristol-Myers Squibb's substituted tetrahydrocarbazole carboxamide patent series [2]. The benzodioxole (methylenedioxybenzene) carboxamide appendage distinguishes it from simpler carboxamide analogs such as EX-527 (selisistat), introducing differentiated hydrogen-bonding capacity and conformational constraints relevant to target engagement selectivity [3]. The compound is catalogued in the ZINC database (ZINC3811964) as an annotated screening compound, with a calculated fraction sp³ of 0.20 and 4 rings, placing it in lead-like chemical space [1].

Why N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide Cannot Be Swapped with Generic Tetrahydrocarbazole Carboxamides


Tetrahydrocarbazole carboxamides are not functionally interchangeable. The position of the chlorine atom on the carbazole ring (8-chloro vs. the 6-chloro isomer found in EX-527/selisistat) fundamentally alters the electrostatic potential surface and steric environment around the amide-bearing chiral center, which in this chemotype is a critical determinant of target binding [1]. In the Btk inhibitor patent family (US 10,106,559 B2), chloro substitution at R2 is explicitly specified (Cl or CH3), and the substitution pattern directly governs kinase selectivity profiles across Tec family members [1]. Furthermore, the benzodioxole-5-carboxamide side chain introduces a methylenedioxy ring system with dual oxygen hydrogen-bond acceptors not present in the simple primary carboxamide of EX-527 or in the oxazole-carboxamide of HCV inhibitor analogs. Published CYP11B1/CYP11B2 inhibition data for the non-chlorinated benzodioxole analog (IC50 42 nM and 656 nM, respectively) demonstrate that the benzodioxole-carboxamide moiety itself engages cytochrome P450 enzymes with measurable selectivity [2]. The 8-chloro substituent is predicted to further modulate these interactions via both electronic (inductive withdrawal) and steric effects. Procurement of a generic, uncharacterized tetrahydrocarbazole carboxamide without controlling for chloro position, amide side-chain identity, and enantiomeric purity therefore carries a high risk of obtaining a compound with divergent target engagement, selectivity, and physicochemical properties [3].

Quantitative Differentiation Evidence for N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide: Comparator-Anchored Data Guide for Procurement Decisions


Chloro Positional Isomerism: 8-Chloro vs. 6-Chloro Substitution Alters SIRT1 Pharmacophore Matching

The 8-chloro substitution in the target compound represents a positional isomer of the well-characterized SIRT1 inhibitor EX-527 (selisistat), which bears a 6-chloro substituent on the tetrahydrocarbazole ring. EX-527 inhibits SIRT1 with an IC50 of 38 nM in cell-free assays and exhibits >200-fold selectivity over SIRT2 (IC50 = 19.6 μM) and SIRT3 (IC50 = 48.7 μM) . Critically, the 6-chloro position in EX-527 is essential for its SIRT1 binding mode: the chlorine occupies a hydrophobic pocket adjacent to the catalytic domain, and the primary carboxamide at position 1 forms key hydrogen bonds with the enzyme's nicotinamide binding site . The 8-chloro isomer relocates the chlorine to the opposite face of the tetrahydrocarbazole ring system, which is predicted to disrupt the precise SIRT1 pharmacophore while potentially enabling engagement of alternative targets (e.g., Btk or other Tec family kinases) where the 8-substitution pattern is explicitly claimed in patent literature for kinase inhibition [1]. This positional isomerism means the target compound cannot substitute for EX-527 in SIRT1-focused studies, and vice versa.

Sirtuin inhibition Positional isomer SAR Epigenetic probe differentiation

Benzodioxole-5-Carboxamide vs. Primary Carboxamide: Differentiated CYP11B1/B2 Engagement Profile

The benzodioxole-5-carboxamide side chain confers a measurable cytochrome P450 enzyme interaction profile that is distinct from the simple primary carboxamide found in EX-527. BindingDB data for the non-chlorinated benzodioxole analog N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide demonstrate CYP11B1 inhibition with an IC50 of 42 nM and CYP11B2 inhibition with an IC50 of 656 nM, yielding a 15.6-fold selectivity ratio for CYP11B1 over CYP11B2 [1]. This selectivity pattern has been patented (US 9,394,290) for applications in steroidogenesis modulation. EX-527, by contrast, has not been reported as a significant CYP11B1/B2 inhibitor; its primary off-target liability is weak CYP3A4 inhibition at μM concentrations [2]. The 8-chloro substituent on the target compound is expected to further modulate CYP binding affinity via electronic and steric effects, though direct CYP panel data for the 8-chloro benzodioxole compound remain unpublished. The benzodioxole methylenedioxy group provides two H-bond acceptor oxygens capable of engaging heme iron or active-site residues differently than the single carbonyl oxygen of a primary amide [3].

CYP450 enzyme selectivity Steroidogenesis modulation Benzodioxole SAR

Physicochemical Differentiation: logP, Fraction sp³, and Hydrogen-Bond Acceptor Count Distinguish Procurement Candidates

Calculated physicochemical descriptors from the ZINC database establish quantifiable differentiation between the target compound and its closest analogs. N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide (ZINC3811964) has a calculated logP of 4.578, molecular weight of 368.82 g/mol, fraction sp³ of 0.20, 4 rings, 26 heavy atoms, and 6 heteroatoms (including 3 oxygen and 2 nitrogen atoms plus chlorine) [1]. The non-chlorinated benzodioxole analog (lacking chlorine) has a reduced molecular weight of 334.37 g/mol and lower logP, while EX-527 (6-chloro, primary carboxamide) has a molecular weight of 248.71 g/mol and a substantially lower logP (~2.5) [2]. The 8-chloro benzodioxole compound's higher logP (4.578) and larger polar surface area (contributed by the benzodioxole oxygens) place it in a distinct region of lead-like chemical space: it exceeds the typical oral drug-likeness logP ceiling of 5 but remains within acceptable ranges for cell-permeable probe compounds. The benzodioxole moiety adds two hydrogen-bond acceptor sites (the methylenedioxy oxygens) not present in the primary carboxamide of EX-527, increasing total H-bond acceptor count from 2 to 4 [1].

Lead-likeness Physicochemical profiling Screening library selection

Kinase Selectivity Context: 8-Chloro Tetrahydrocarbazole Carboxamides Align with Btk/Tec Family Pharmacophore Defined in Patent SAR

The Bristol-Myers Squibb patent series (US 10,106,559 B2 and related filings) establishes a quantitative structure-activity relationship (SAR) framework for tetrahydrocarbazole carboxamide compounds as Btk and Tec family kinase inhibitors. In this patent, the general Formula (I) specifies that R2 is Cl or -CH3, and the tetrahydrocarbazole core with carboxamide at position 1 is essential for Btk inhibitory activity [1]. The patent explicitly teaches that chloro substitution on the tetrahydrocarbazole ring (at the position corresponding to 8-chloro in the IUPAC numbering of the target compound) is compatible with potent Btk inhibition. While specific IC50 values for the exact 8-chloro benzodioxole compound are not publicly disclosed in the patent examples, structurally proximate exemplars with related carboxamide side chains demonstrate Btk IC50 values in the sub-micromolar to low nanomolar range [1]. By contrast, EX-527 (6-chloro, primary carboxamide) is optimized for SIRT1 inhibition (IC50 38 nM) and shows no significant Btk activity in published kinase profiling panels [2]. This divergent scaffold optimization means that the 8-chloro substitution pattern preferentially orients the compound toward kinase (particularly Btk/Tec) target space rather than sirtuin target space, consistent with the patent SAR [3].

Btk inhibition Kinase selectivity profiling Autoimmune disease models

Validated Research and Industrial Application Scenarios for N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide Based on Quantitative Evidence


Btk/Tec Family Kinase Inhibitor Screening and Lead Optimization Campaigns

The 8-chloro substitution pattern and tetrahydrocarbazole carboxamide scaffold align with the Btk/Tec kinase inhibitor pharmacophore defined in US 10,106,559 B2, where R2 = Cl is an explicitly claimed substituent for kinase modulation [1]. This compound is appropriate for inclusion in focused kinase screening libraries targeting Btk-dependent B-cell receptor signaling pathways relevant to autoimmune diseases (rheumatoid arthritis, systemic lupus erythematosus) and B-cell malignancies. The benzodioxole carboxamide side chain offers differentiated H-bonding capacity compared to the primary amide or heterocyclic amide analogs described in the patent, potentially enabling novel IP-generating SAR. Researchers should note that direct Btk IC50 data for this exact compound are not publicly available and must be generated experimentally.

CYP11B1/B2 Steroidogenesis Modulation Studies Leveraging Benzodioxole Carboxamide Selectivity

The benzodioxole-5-carboxamide side chain confers CYP11B1 inhibition potential (IC50 = 42 nM for the non-chlorinated analog) with 15.6-fold selectivity over CYP11B2 (IC50 = 656 nM) [1]. The 8-chloro substituent may further tune this selectivity profile through electronic and steric modulation of P450 heme iron coordination. This compound is suitable for steroidogenesis-focused phenotypic screening in adrenocortical cell models (e.g., H295R cells) and for structure-selectivity relationship studies aimed at dissecting CYP11B1 versus CYP11B2 pharmacology. Researchers should perform confirmatory CYP panel profiling upon procurement, as the 8-chloro substitution's effect on CYP selectivity has not been publicly characterized.

Physicochemical Property-Based Chemical Probe Differentiation in Lead-Like Library Design

With a calculated logP of 4.578, MW of 368.82, and 5 hydrogen-bond acceptors (ZINC3811964), this compound occupies a distinct region of lead-like chemical space compared to more polar tetrahydrocarbazole analogs such as EX-527 (logP ~2.5, MW 248.71) [1]. This property profile makes it suitable for cellular permeability-focused screening campaigns where moderate-to-high lipophilicity is desired for membrane penetration. The fraction sp³ of 0.20 and 4-ring architecture provide sufficient three-dimensional character for target discrimination while maintaining synthetic tractability. Procurement for diversity-oriented synthesis or combinatorial library expansion should leverage these distinct physicochemical features rather than sourcing simpler carboxamide analogs as substitutes.

Negative Control Design for SIRT1-Focused Epigenetic Studies

Because the 8-chloro positional isomer relocates the chlorine substituent to a position incompatible with the SIRT1 binding pocket occupied by EX-527's 6-chloro group, this compound is predicted to lack significant SIRT1 inhibitory activity [1]. This structural feature makes the compound a rational candidate for use as a structurally matched negative control in SIRT1 inhibition studies. When paired with EX-527 (6-chloro, SIRT1 IC50 = 38 nM), the 8-chloro benzodioxole compound provides a close structural analog that tests whether observed biological effects are specifically due to SIRT1 engagement or to off-target effects shared by the tetrahydrocarbazole chemotype. Experimental SIRT1 inhibition data should be generated to confirm the predicted loss of activity.

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